molecular formula C18H16ClN5 B15073005 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene

9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene

Cat. No.: B15073005
M. Wt: 337.8 g/mol
InChI Key: BYXARMLQXQVYIK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene typically involves a multi-step process. One common method includes the following steps:

    Formation of the Azulene Core: The azulene core can be synthesized through a series of reactions starting from readily available precursors such as cyclopentadiene and aromatic aldehydes.

    Introduction of Substituents: The chloro-phenyl, ethyl, and methyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives.

Mechanism of Action

The mechanism of action of 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

9-(2-chlorophenyl)-13-ethyl-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene

InChI

InChI=1S/C18H16ClN5/c1-3-11-8-15-13(9-20-11)17(12-6-4-5-7-14(12)19)22-16-10(2)23-24-18(16)21-15/h4-9H,3H2,1-2H3,(H2,21,23,24)

InChI Key

BYXARMLQXQVYIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl

Origin of Product

United States

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